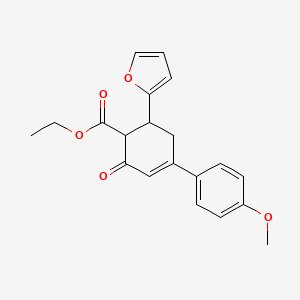![molecular formula C15H16N2O2S B10809062 4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B10809062.png)
4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a pyridinylsulfanyl group linked through an ethyl chain to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-(pyridin-2-ylsulfanyl)ethylamine.
Amide Formation: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 2-(pyridin-2-ylsulfanyl)ethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The pyridinylsulfanyl group can interact with metal ions, making it a potential ligand for metal-based drugs. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
4-methoxy-N-(2-pyridinyl)benzamide: Similar structure but lacks the sulfanyl group.
4-methoxy-N-(4-pyridinyl)benzamide: Similar structure with the pyridinyl group in a different position.
4-methoxy-N-(2-pyridinylmethyl)benzamide: Similar structure with a methylene bridge instead of an ethyl chain.
Uniqueness
4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is unique due to the presence of the pyridinylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with metal ions and biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4-methoxy-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-7-5-12(6-8-13)15(18)17-10-11-20-14-4-2-3-9-16-14/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZADGCVPIOPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B10808983.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B10808996.png)
![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B10809008.png)
![N-[(4-Fluorophenyl)methyl]-5-[(4-methoxybenzenesulfonyl)methyl]furan-2-carboxamide](/img/structure/B10809013.png)
![N-Cyclohexyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10809021.png)
![N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B10809026.png)
![3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B10809037.png)
![N-benzyl-N-tert-butyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10809046.png)
![1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone](/img/structure/B10809048.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate](/img/structure/B10809056.png)
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3,5-dichlorobenzoate](/img/structure/B10809067.png)
![2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B10809069.png)

